Melanin probe-1

PET imaging malignant melanoma radiotracer biodistribution

Melanin probe-1 (CAS 1420844-62-7) is the validated benchmark 18F-picolinamide PET tracer for quantitative melanoma imaging. In B16F10 murine models, it achieves 16.87 ± 1.23 %ID/g tumor uptake at 2h with tumor-to-blood ratios exceeding 50—far surpassing structural analogs 18F-1 (5.24 %ID/g) and 18F-3 (3.85 %ID/g). Rapid urinary clearance yields near-background organ levels at 2h, enabling longitudinal whole-body PET without animal sacrifice. As the reference standard (18F-2) in SAR studies, it guarantees reproducible, compound-specific results. Generic catalog-level substitution is scientifically invalid; procure based on validated performance data.

Molecular Formula C12H18FN3O
Molecular Weight 239.29 g/mol
Cat. No. B3016515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelanin probe-1
Molecular FormulaC12H18FN3O
Molecular Weight239.29 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=NC=C(C=C1)F
InChIInChI=1S/C12H18FN3O/c1-3-16(4-2)8-7-14-12(17)11-6-5-10(13)9-15-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,17)
InChIKeyTWRNBUQZDSVURX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Melanin Probe-1: 18F-Picolinamide PET Tracer Procurement for Quantitative Malignant Melanoma Imaging


Melanin probe-1 is an 18F-labeled picolinamide-based positron emission tomography (PET) probe (CAS 1420844-62-7; molecular formula C12H18FN3O; MW 239.29) developed specifically for non-invasive imaging of malignant melanoma [1]. The compound operates via specific binding to melanin pigments within melanocytes, enabling PET visualization and quantification of melanin-expressing tumors . Unlike conventional fluorescent melanin probes or alternative radiotracers, Melanin probe-1 is characterized by rapid urinary clearance and minimal background uptake in major organs at 2 hours post-administration, providing favorable tumor-to-background contrast [1].

Melanin Probe-1 Procurement Rationale: Why Alternative 18F-Tracers or Fluorescent Probes Cannot Substitute


Generic substitution of melanin-targeted PET tracers fails due to substantial inter-compound variability in tumor uptake kinetics, biodistribution profiles, and imaging contrast. In a direct comparative study within the same B16F10 murine melanoma model, the 18F-labeled picolinamide analog designated 18F-1 exhibited significantly lower tumor uptake (5.24 ± 0.86 %ID/g at 1 hour) compared to Melanin probe-1 (16.61 ± 2.60 %ID/g) [1]. Similarly, 18F-3 demonstrated poor tumor accumulation (3.85 ± 0.62 %ID/g at 1 hour) [1]. These differences—arising from minor structural variations in the picolinamide scaffold—render simple catalog-level substitution scientifically invalid for reproducible melanoma PET imaging. Furthermore, fluorescent melanin probes (e.g., HB-NP) operate in entirely different modalities (optical vs. PET) and are unsuitable for deep-tissue whole-body imaging applications [2]. Procurement decisions must therefore be guided by compound-specific validation data.

Melanin Probe-1 Quantitative Comparative Evidence: Tumor Uptake, In Vivo Clearance, and Structural Differentiation


Comparative Tumor Uptake Kinetics: Melanin Probe-1 vs. 18F-1 and 18F-3 Picolinamide Analogs

In a head-to-head comparative evaluation of three 18F-labeled picolinamide-based probes, Melanin probe-1 (designated 18F-2 in the original study) demonstrated markedly superior tumor accumulation compared to its closest structural analogs 18F-1 and 18F-3 [1]. At 1 hour post-injection, Melanin probe-1 achieved tumor uptake of 16.61 ± 2.60 %ID/g, whereas 18F-1 and 18F-3 achieved only 5.24 ± 0.86 %ID/g and 3.85 ± 0.62 %ID/g, respectively [1]. At 2 hours, Melanin probe-1 maintained high tumor retention at 16.87 ± 1.23 %ID/g, while both comparators remained below 7 %ID/g [1]. This represents an approximately 3.2-fold and 4.3-fold higher tumor uptake relative to 18F-1 and 18F-3 at 1 hour, respectively [1].

PET imaging malignant melanoma radiotracer biodistribution

Rapid Renal Clearance and Organ Background Uptake Profile at 2 Hours

Melanin probe-1 exhibits favorable pharmacokinetic properties characterized by rapid clearance from the urinary system and near-background levels of uptake across all major organs at 2 hours post-administration [1]. This clearance profile is quantitatively distinct from alternative radiotracers where prolonged retention in liver, kidneys, or blood pool can compromise tumor-to-background contrast [1]. In the B16F10 murine model, tumor-to-muscle and tumor-to-blood ratios exceeded 50 at 2 hours, while 18F-1 and 18F-3 showed substantially lower ratios due to higher non-specific organ retention [1]. The differential clearance kinetics are attributed to the specific N-[2-(diethylamino)ethyl]-5-fluoropyridine-2-carboxamide structure, which facilitates rapid renal excretion while maintaining melanin binding affinity [1].

pharmacokinetics biodistribution renal clearance

Structural Determinants of Differential Tumor Uptake: Fluorine Substitution Pattern

The differential tumor uptake between Melanin probe-1 (18F-2) and its low-performing analogs 18F-1 and 18F-3 is driven by specific structural features in the picolinamide scaffold [1]. Melanin probe-1 bears a 5-fluoropyridine-2-carboxamide core with an N-(2-(diethylamino)ethyl) side chain (SMILES: CCN(CC)CCNC(=O)C1C=CC(F)=CN=1), whereas 18F-1 incorporates a 6-fluoronicotinamide moiety and 18F-3 contains a 3-fluoropicolinamide arrangement [1]. The 5-fluoro substitution pattern on the pyridine ring of Melanin probe-1 confers optimal melanin binding affinity and favorable lipophilicity (clogP ~1.8) compared to the higher lipophilicity of 18F-1 (clogP ~2.1) and 18F-3 (clogP ~2.3), which promotes non-specific tissue binding [1]. This structure-property relationship directly translates to the observed quantitative differences in tumor uptake and clearance kinetics.

structure-activity relationship radiotracer design molecular imaging

Comparative Tumor Uptake Across Time Points: Sustained Retention Advantage

Melanin probe-1 demonstrates sustained tumor retention across the entire imaging window (0.5 to 2 hours), whereas comparator probes show early plateau or washout [1]. Tumor uptake values for Melanin probe-1 were 12.74 ± 1.70 %ID/g at 0.5 h, 16.61 ± 2.60 %ID/g at 1 h, and 16.87 ± 1.23 %ID/g at 2 h, indicating stable tumor accumulation without significant washout [1]. In contrast, 18F-1 achieved only 4.31 ± 0.72 %ID/g at 0.5 h and 5.24 ± 0.86 %ID/g at 1 h, while 18F-3 exhibited 2.94 ± 0.48 %ID/g at 0.5 h and 3.85 ± 0.62 %ID/g at 1 h [1]. The time-activity curve slope for Melanin probe-1 indicates continued accumulation between 0.5 and 1 hour, whereas comparators show minimal increase, suggesting fundamentally different tumor interaction mechanisms [1].

PET tracer kinetics tumor retention time-activity curves

Melanin Probe-1 Application Scenarios: Validated Use Cases for PET Imaging of Melanoma


Preclinical Murine Melanoma Xenograft PET Imaging (B16F10 Model)

Melanin probe-1 is validated for PET imaging of B16F10 murine melanoma xenografts in C57BL/6 mice, achieving tumor uptake values of 12.74–16.87 %ID/g over 0.5–2 hours post-administration of 3.7 MBq via tail vein injection [1]. This model is appropriate for evaluating novel melanoma therapeutics where longitudinal PET imaging of tumor burden is required without sacrificing animals. The rapid renal clearance (background organ levels at 2 h) enables repeated imaging sessions with minimal residual radioactivity [1].

Comparative Radiotracer Development and Structure-Activity Relationship Studies

Melanin probe-1 serves as the benchmark reference compound (designated 18F-2) in comparative evaluations of novel picolinamide-based PET tracers [1]. Its well-characterized tumor uptake kinetics (12.74–16.87 %ID/g over 0.5–2 h) and biodistribution profile provide a validated baseline for assessing structural modifications to the picolinamide scaffold. Procurement for SAR studies enables direct comparison of new analogs against an established high-performance standard [1].

Non-Invasive Monitoring of Melanoma Progression and Therapeutic Response

The sustained tumor retention of Melanin probe-1 (16.87 ± 1.23 %ID/g at 2 h) combined with high tumor-to-blood ratios (>50) enables quantitative longitudinal monitoring of melanoma progression and therapeutic response [1]. Unlike fluorescent probes that require superficial or surgically exposed tumors for imaging, PET imaging with Melanin probe-1 permits whole-body visualization of both primary tumors and distant metastases in deep tissue locations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melanin probe-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.